molecular formula C6H7NO2 B048567 1-Azabicyclo[3.2.0]heptane-2,7-dione CAS No. 115022-87-2

1-Azabicyclo[3.2.0]heptane-2,7-dione

Cat. No. B048567
CAS RN: 115022-87-2
M. Wt: 125.13 g/mol
InChI Key: RYSCOYFDWGVGMC-UHFFFAOYSA-N
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Description

“1-Azabicyclo[3.2.0]heptane-2,7-dione” is a chemical compound that is also known as p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate . It has a molecular weight of 348.31 . The compound is stored in a dry place, preferably in a freezer under -20C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,7-Diazabicyclo[2.2.1]heptanes was achieved through organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . Another method involved the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Molecular Structure Analysis

The molecular structure of “1-Azabicyclo[3.2.0]heptane-2,7-dione” is complex and contains several functional groups. The InChI code for this compound is 1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3/t8-,11-,13-,14?/m1/s1 .

properties

IUPAC Name

1-azabicyclo[3.2.0]heptane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-2-1-4-3-6(9)7(4)5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSCOYFDWGVGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552744
Record name 1-Azabicyclo[3.2.0]heptane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.2.0]heptane-2,7-dione

CAS RN

115022-87-2
Record name 1-Azabicyclo[3.2.0]heptane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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